

# Butyl Benzyl Phthalate: An In-depth Technical Guide to an Emerging Environmental Contaminant

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For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

**Butyl benzyl phthalate** (BBP), a high-production-volume chemical, has been widely used as a plasticizer in a variety of consumer and industrial products, leading to its ubiquitous presence in the environment.[1][2] Growing evidence of its potential as an endocrine-disrupting chemical (EDC) and its association with various adverse health effects has positioned BBP as an emerging contaminant of significant concern. This technical guide provides a comprehensive overview of BBP, including its physicochemical properties, environmental fate, toxicological profile with a focus on its endocrine-disrupting mechanisms, and detailed analytical and experimental protocols for its study.

# Physicochemical Properties of Butyl Benzyl Phthalate

BBP is a colorless, oily liquid with a faint odor.[1][3][4] Its chemical structure and properties are key to understanding its environmental behavior and biological interactions. A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Reference	
Chemical Formula	C19H20O4	[5]	
Molecular Weight	312.36 g/mol	[5]	
CAS Number	85-68-7	[5]	
Appearance	Clear, oily liquid	[1][4][5]	
Melting Point	< -35 °C	[1][6]	
Boiling Point	370 °C	[1][3]	
Density	1.111 - 1.12 g/cm³ at 20-25 °C	[1][3][6]	
Vapor Pressure	$5.0 \times 10^{-6}$ mmHg at 25 °C	[6]	
Water Solubility	~2.7 mg/L	[6]	
Log Kow (Octanol-Water Partition Coefficient)	4.73 - 4.91	[1][4]	

#### **Environmental Occurrence and Fate**

The extensive use of BBP in products such as vinyl flooring, adhesives, and sealants has led to its release into the environment through various pathways, including leaching and volatilization.

[1] It is frequently detected in multiple environmental compartments.

#### **Environmental Concentrations**

BBP is a common contaminant found in water, soil, sediment, and air. Table 2 summarizes the reported concentration ranges of BBP in different environmental matrices.



Environmental Matrix	Concentration Range	Reference
Surface Water	0.2 - 49 μg/L	[6]
River and Lake Sediments	60 - 14,000 μg/kg	[6]
Soil (near emitting plants)	up to 100 μg/kg (dry matter)	[6]
Urban Sewage	2.47 - 89.21 ng/mL	[7]
Indoor Air	< 0.1 μg/m³	[1]
Biota (Fish)	up to 39 μg/kg (wet weight)	[6]

#### **Environmental Fate and Degradation**

In the aquatic environment, BBP tends to partition to sediment and biota due to its relatively low water solubility and high octanol-water partition coefficient.[6] While hydrolysis and photodegradation are not significant degradation pathways, BBP is considered to be readily biodegradable under aerobic conditions.[6] Microorganisms, such as certain species of Pseudomonas and Sphingomonas, have been shown to degrade BBP.[2] In wastewater treatment plants, a significant portion of BBP is removed from the water, with biodegradation being a key mechanism.[2][6]

# **Toxicological Profile and Endocrine Disruption**

BBP exhibits a range of toxicological effects, with its endocrine-disrupting properties being of primary concern. It has been shown to possess estrogenic activity and anti-androgenic effects.

#### **Acute and Chronic Toxicity**

BBP has been shown to be acutely toxic to aquatic organisms, including algae, crustaceans, and fish, with EC<sub>50</sub> and LC<sub>50</sub> values typically in the range of 0.1 to 2.1 mg/L.[6] Chronic toxicity studies have established No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for various endpoints. Table 3 provides a summary of selected toxicological data for BBP.



Species	Exposure Route	Endpoint	NOAEL	LOAEL	Reference
Rat (Fischer 344)	Dietary	Systemic Toxicity (Increased liver weight)	180 mg/kg- day	550 mg/kg- day	[8]
Rat (CD)	Dietary (2- generation)	Parental Systemic Toxicity	250 mg/kg- day	750 mg/kg- day	[8]
Rat (CD)	Dietary (2- generation)	Offspring Toxicity (Reduced anogenital distance)	50 mg/kg-day	250 mg/kg- day	[9][10]
Mouse	Prenatal	Resorptions and Malformation s	182 mg/kg- day	910 mg/kg- day	[11]
Algae, Crustaceans, Fish	Aquatic	Chronic Toxicity	0.03 - 0.35 mg/L	-	[6]

# **Mechanisms of Endocrine Disruption**

BBP's endocrine-disrupting activity is multifaceted, involving interactions with several nuclear receptors and signaling pathways.

BBP is a known xenoestrogen, capable of binding to estrogen receptors (ERs) and inducing estrogenic responses.[6] This interaction can lead to the activation of estrogen-responsive genes, potentially contributing to adverse effects in hormone-sensitive tissues.

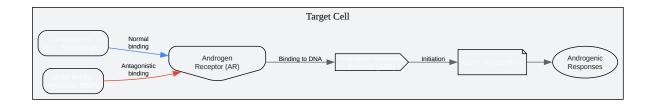


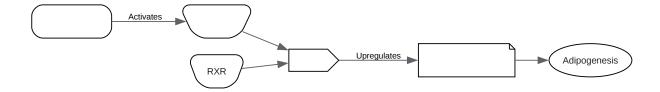


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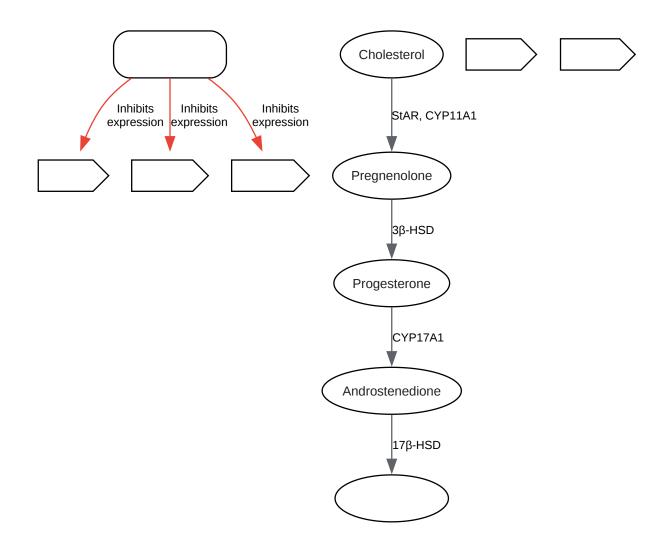
BBP's interaction with the estrogen receptor signaling pathway.

BBP and its metabolites can act as antagonists to the androgen receptor (AR), interfering with the normal function of androgens like testosterone. This can disrupt male reproductive development and function.

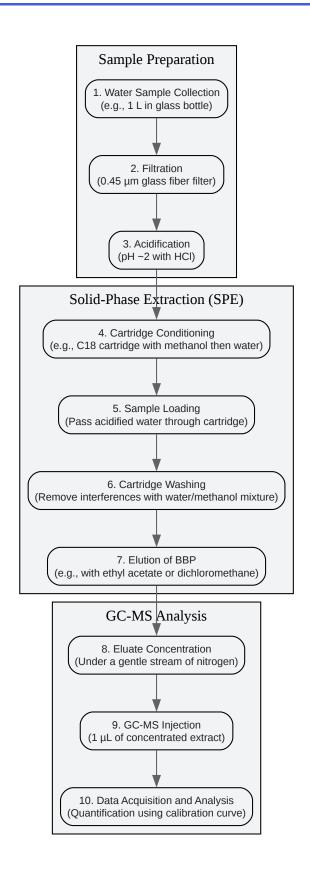












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